molecular formula C11H14N4O2 B7556463 N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B7556463
M. Wt: 234.25 g/mol
InChI Key: PFMVXVCLIFFKQW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes both pyrazole and isoxazole rings

Properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-5-9(8(4)17-15-5)11(16)12-10-6(2)13-14-7(10)3/h1-4H3,(H,12,16)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMVXVCLIFFKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor such as acetylacetone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction under acidic or basic conditions.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized from 3,5-dimethyl-4-nitroisoxazole through reduction and subsequent functionalization.

    Coupling Reaction: The final step involves coupling the pyrazole and isoxazole intermediates using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or alcohols replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor to pesticides or herbicides.

Mechanism of Action

The mechanism by which N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Shares the pyrazole ring but lacks the isoxazole moiety.

    3,5-Dimethylisoxazole: Contains the isoxazole ring but not the pyrazole ring.

    N-(3,5-Dimethyl-1H-pyrazol-4-yl)carboxamide: Similar structure but without the isoxazole ring.

Uniqueness

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-carboxamide is unique due to the presence of both pyrazole and isoxazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

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